Baloxavir

描述

Baloxavir Marboxil, also known as Xofluza, is an antiviral medication used to treat influenza A and B . It was approved for medical use in Japan and the United States in 2018 . It is taken orally as a single dose .

Synthesis Analysis

Baloxavir Marboxil is developed as a prodrug strategy, with its metabolism releasing the active agent, baloxavir acid . A robust and scalable process to prepare the key intermediate for the synthesis of Baloxavir Marboxil has been described .

Molecular Structure Analysis

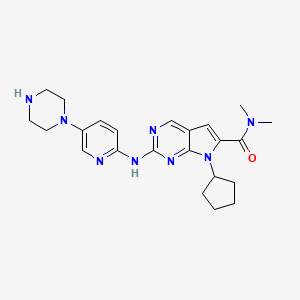

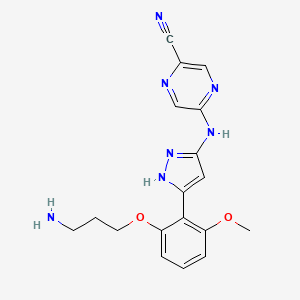

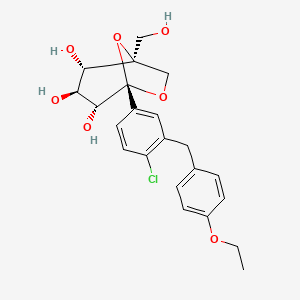

Baloxavir Marboxil is a small molecule inhibitor of the polymerase acidic (PA) protein subunit of the influenza virus polymerase complex . The molecular formula of Baloxavir Marboxil is C27H23F2N3O7S .

Chemical Reactions Analysis

Baloxavir Marboxil undergoes rapid hydrolysis to its active form, baloxavir acid . This active form then functions as an enzyme inhibitor, targeting the influenza virus’ cap-dependent endonuclease activity .

Physical And Chemical Properties Analysis

Baloxavir is over 90% protein bound and has a volume of distribution of 1180 L . It is primarily eliminated via metabolism by UGT1A3 and partially by CYP3A4 and has a prolonged half-life of 79 hours .

科学研究应用

Treatment of Acute Uncomplicated Influenza

Baloxavir marboxil, after conversion to baloxavir acid, is a first-in-class inhibitor of the polymerase acidic (PA) protein subunit of the influenza virus polymerase complex. It’s approved in the USA for treating acute uncomplicated influenza in patients aged 12 and above who have been symptomatic for no more than 48 hours. Clinical trials have shown that baloxavir can improve influenza symptoms and reduce viral load more rapidly than oseltamivir .

Reduction of Influenza Viral Load

Baloxavir has demonstrated efficacy in reducing the influenza viral load more quickly than placebo or oseltamivir. This rapid reduction in viral load can be crucial in preventing the spread of the virus and reducing the severity of the disease .

Activity Against Resistant Strains

Baloxavir shows activity against both influenza A and B viruses, including strains that are resistant to neuraminidase inhibitors. This makes it a valuable alternative for treating strains of influenza that have developed resistance to other antiviral medications .

Combination Therapy for Enhanced Efficacy

Research suggests that the combination of baloxavir with the MEK inhibitor ATR-002 improves therapeutic efficiency against influenza A virus infection. This combination treatment could potentially counteract the limitations of baloxavir against resistant strains of the influenza virus .

Potential Use in Avian Influenza Infections

Baloxavir marboxil has been studied for its potential use in treating critical human infections of avian influenza. While this application is still under research, it represents a promising avenue for expanding the antiviral’s therapeutic reach .

Public Health Insights and Resistance Monitoring

The emergence of variant viruses with reduced susceptibility to baloxavir underscores the importance of ongoing monitoring and surveillance. Understanding the patterns of drug susceptibility can inform public health strategies and guide the development of future antiviral agents .

作用机制

Target of Action

Baloxavir primarily targets the polymerase acidic (PA) protein of the influenza A and B viruses . The PA protein is a subunit of the viral RNA polymerase, which is essential for virus RNA transcription .

Mode of Action

Baloxavir functions as an enzyme inhibitor, specifically targeting the influenza virus’ cap-dependent endonuclease activity . This activity is used in a process known as “cap snatching” by the virus’ polymerase complex, which is essential to its life-cycle . By inhibiting this activity, Baloxavir effectively blocks the initiation of mRNA synthesis, ultimately halting influenza virus proliferation .

Biochemical Pathways

Upon administration, the prodrug Baloxavir marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active metabolite, Baloxavir . This active metabolite then selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation .

Pharmacokinetics

Baloxavir exhibits unique pharmacokinetic properties. After a single oral dosing, Baloxavir marboxil is rapidly metabolized to Baloxavir acid by hydrolysis in the intestine, blood, and liver mainly by the serine esterase family enzyme, arylacetamide deacetylase (AADAC) . Baloxavir acid reaches its maximum plasma concentration around 4 hours after administration of the dose, and the elimination of Baloxavir acid from plasma follows a multiexponential decline, with a mean terminal elimination half-life of approximately 80 hours .

Result of Action

The result of Baloxavir’s action is the effective inhibition of influenza virus replication. By blocking the initiation of mRNA synthesis, Baloxavir prevents the influenza virus from proliferating, thereby reducing the viral load in the body .

Action Environment

The efficacy of Baloxavir can be influenced by various environmental factors. For instance, the exposure of Baloxavir acid decreases under the fed state . Furthermore, Baloxavir is vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to Baloxavir .

未来方向

The FDA expanded the approved indication for Baloxavir Marboxil to include post-exposure prevention of influenza for patients 12 years of age and older after contact with an individual who has the flu . It is now in the post-marketing pharmacovigilance phase, and its interest will be re-evaluated in the future during the annual flu outbreaks .

属性

IUPAC Name |

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDLLEYNNRGVFR-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027860 | |

| Record name | Baloxavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1985605-59-1 | |

| Record name | Baloxavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baloxavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baloxavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOXAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)